molecular formula C18H15NO B10870842 1-((p-Tolylimino)methyl)naphthalen-2-ol CAS No. 6638-21-7

1-((p-Tolylimino)methyl)naphthalen-2-ol

Cat. No.: B10870842
CAS No.: 6638-21-7
M. Wt: 261.3 g/mol
InChI Key: FLLXNRWVERXYJX-UHFFFAOYSA-N
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Description

1-((p-Tolylimino)methyl)naphthalen-2-ol is a Schiff base compound known for its unique chemical properties and applications. It is synthesized through the condensation reaction between p-toluidine and 2-hydroxy-1-naphthaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((p-Tolylimino)methyl)naphthalen-2-ol involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 1-((p-Tolylimino)methyl)naphthalen-2-ol involves its ability to form stable complexes with metal ions through coordination with nitrogen and oxygen atoms. This coordination leads to changes in the electronic structure of the compound, resulting in fluorescence or colorimetric responses. The molecular targets include metal ions such as copper and aluminum, and the pathways involved are primarily related to coordination chemistry and electronic transitions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((p-Tolylimino)methyl)naphthalen-2-ol is unique due to its high selectivity and sensitivity as a chemosensor for metal ions, particularly copper and aluminum. Its ability to form stable metal complexes and exhibit fluorescence or colorimetric responses makes it valuable in various scientific and industrial applications .

Properties

CAS No.

6638-21-7

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-[(4-methylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H15NO/c1-13-6-9-15(10-7-13)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3

InChI Key

FLLXNRWVERXYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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